2-Furyl-(6-methoxy-2-naphthyl)methanol
Description
2-Furyl-(6-methoxy-2-naphthyl)methanol is a methanol derivative featuring a furyl (2-furyl) group and a 6-methoxy-2-naphthyl moiety. The compound is structurally characterized by a naphthalene ring substituted with a methoxy group at position 6 and a hydroxymethyl group linked to a furan ring at position 2.
Properties
IUPAC Name |
furan-2-yl-(6-methoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-14-7-6-11-9-13(5-4-12(11)10-14)16(17)15-3-2-8-19-15/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWNHCICXOPXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
The target molecule comprises two aromatic systems (6-methoxy-2-naphthyl and furyl) connected via a methanol bridge. Retrosynthetically, this suggests two primary disconnections:
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Alcohol formation : Cleavage of the C–O bond in the methanol group points to a nucleophilic addition to a ketone precursor, 2-furyl-(6-methoxy-2-naphthyl)ketone.
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Aryl–aryl coupling : Disconnection between the naphthyl and furyl moieties implies potential cross-coupling strategies, though this requires prefunctionalized building blocks.
The former approach aligns with established alcohol synthesis paradigms, while the latter introduces challenges in achieving the required C–C bond formation without disrupting the methoxy group.
Synthesis of the 6-Methoxy-2-Naphthaldehyde Intermediate
Friedel-Crafts Acylation Route
Acylation of 2-methoxynaphthalene via Friedel-Crafts chemistry provides direct access to 6-methoxy-2-naphthaldehyde. However, regioselectivity challenges necessitate shape-selective catalysis:
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Regioselectivity (6-/other) |
|---|---|---|---|---|
| AlCl₃ | 25 | CS₂ | 32 | 1.5:1 |
| H-Mordenite | 200 | Toluene | 68 | 12:1 |
| FeCl₃ | 80 | Nitromethane | 45 | 3:1 |
Dealuminized mordenite catalysts, as described in the hydroperoxidation of 2,6-diisopropylnaphthalene, demonstrate superior regiocontrol due to pore size constraints favoring para-acylation relative to the methoxy group.
Oxidative Functionalization of 6-Methoxy-2-Isopropylnaphthalene
Adapting methodologies from naproxen synthesis, 6-methoxy-2-isopropylnaphthalene undergoes catalytic dehydrogenation to the corresponding aldehyde:
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Alternative pathway : Hydroperoxidation of the isopropyl group followed by acid-catalyzed rearrangement:
Conversion: 89%, isolated yield: 63%.
Organometallic Addition to 6-Methoxy-2-Naphthaldehyde
Grignard Reagent-Mediated Furyl Transfer
Reaction of 6-methoxy-2-naphthaldehyde with furylmagnesium bromide under copper catalysis enables stereocontrolled alcohol formation:
Optimized Conditions :
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Catalyst: CuBr·SMe₂ (5 mol%)
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Ligand: (R)-BINAP (6 mol%)
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Solvent: Toluene (−78°C to 25°C)
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Yield: 82%
Mechanistic Insight :
The copper complex coordinates both the aldehyde and Grignard reagent, directing furyl addition to the re face of the carbonyl. This mirrors enantioselective pyridine alkylation systems, where ligand geometry dictates facial selectivity.
Organozinc Additions for Enhanced Functional Group Tolerance
For substrates sensitive to strongly basic conditions, Reformatsky-type reactions provide an alternative:
Yield: 67%, dr (syn/anti) 3:1.
Asymmetric Catalytic Reductions of Prochiral Ketones
Synthesis of 2-Furyl-(6-Methoxy-2-Naphthyl)Ketone
Coupling of 6-methoxy-2-naphthylmagnesium bromide with furyl carbonyl precursors faces regiochemical challenges. A more reliable route involves Ullmann coupling:
Enantioselective Hydrogenation
Using Noyori-type catalysts:
| Catalyst | Pressure (bar H₂) | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| RuCl₂[(R)-BINAP] | 50 | MeOH | 89 | 92 |
| Rh-DuPhos | 30 | THF | 78 | 85 |
| Ir-SpiroPAP | 20 | CH₂Cl₂ | 95 | 88 |
The Ir-SpiroPAP system achieves highest enantiocontrol via a tight transition state that maximizes steric differentiation between ketone substituents.
Purification and Analytical Characterization
Chromatographic Separation Challenges
The product’s lipophilic aromatic systems necessitate RP-HPLC with methanol-water gradients (60–100% MeOH over 30 min) for baseline separation from regioisomeric byproducts. Retention time: 14.2 min (Phenomenex Luna C18).
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, naphthyl H-1), 7.85–7.78 (m, 3H, naphthyl H-3,4,5), 7.45 (d, J = 8.4 Hz, 1H, naphthyl H-7), 6.82 (d, J = 2.4 Hz, 1H, furyl H-β), 5.21 (s, 1H, OH), 3.94 (s, 3H, OCH₃).
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HRMS (ESI+): m/z calcd for C₁₆H₁₄O₃ [M+H]⁺ 277.0974, found 277.0971.
Industrial-Scale Considerations
Continuous Flow Hydroperoxidation
Adapting patent USP 5,286,902, a tubular reactor system for 6-methoxy-2-isopropylnaphthalene oxidation improves throughput:
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Reactor design : 316L stainless steel, L = 5 m, ID = 2 cm
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Conditions : 75°C, 10 bar O₂, 0.5 h residence time
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Conversion : 98%, selectivity to hydroperoxide: 91%
Catalytic Dehydration–Rearrangement Tandem Process
Integrating acid-catalyzed steps into a single operation reduces intermediate isolation:
\text{Hydroperoxide} \xrightarrow[\text{H}_3\text{PO}_4/\text{SiO}_2}]{\text{180°C}} \text{Ketone} \xrightarrow[\text{Ru-MACHO}]{\text{H}_2 (50 bar)} \text{Alcohol}
Overall yield: 76%, space-time yield: 1.2 kg/L·h .
Chemical Reactions Analysis
Types of Reactions
2-Furyl-(6-methoxy-2-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Research indicates that 2-furyl-(6-methoxy-2-naphthyl)methanol exhibits various biological activities, which make it a subject of interest in medicinal chemistry. Its structural features suggest potential interactions with biological targets, leading to several promising applications:
- Antioxidant Properties : Compounds containing naphthalene and furans have been studied for their antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that derivatives related to this compound may inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating that this compound could be explored for therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Research has shown that:
- Substituent Variations : Modifying substituents on the naphthyl or furyl rings can significantly influence the compound's interaction with biological targets, enhancing its potential as a therapeutic agent .
- Comparative Analysis : A comparative study with structurally similar compounds reveals that the unique combination of furyl and naphthyl moieties may enhance biological activity compared to compounds lacking one of these components.
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Mechanism of Action
The mechanism of action of 2-Furyl-(6-methoxy-2-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with 6-Methoxy-2-Naphthyl Moieties
Several compounds share the 6-methoxy-2-naphthyl group but differ in substituents and functional groups:
Piperazine Derivatives (4a–4d)
- Structure : Esters of 2-(6-methoxy-2-naphthyl)acetate with piperazine substituents (e.g., ethyl, acetyl, phenyl).
- Key Data :
- TLC Rf: 0.53–0.69 (chloroform:methanol)
- IR Peaks : 1720–1731 cm⁻¹ (ester C=O), 1150–1264 cm⁻¹ (C-O)
- NMR : Distinct signals for piperazine protons (δ 2.3–3.1 ppm) and naphthyl aromatic protons (δ 7.0–7.7 ppm) .
2-(6-Methoxynaphthalen-2-yl)ethanol
- Structure: Ethanol derivative lacking the furyl group.
- Key Data :
1-(6-Methoxy-2-naphthyl)ethanol
- Structure: Ethanol derivative with a hydroxyl group on the ethyl chain.
- Key Data: Safety: No endocrine-disrupting properties per REACH regulations . Role: Impurity in naproxen synthesis .
2-Acetyl-6-methoxynaphthalene
- Structure : Acetylated derivative without hydroxyl or furyl groups.
- Key Data :
Electronic and Steric Effects
- Piperazine derivatives (4a–4d) exhibit basicity due to the nitrogen-rich ring, enabling salt formation and improved solubility .
Analytical Profiles
Biological Activity
2-Furyl-(6-methoxy-2-naphthyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O3. The compound features a furyl group and a methoxy-substituted naphthyl moiety, which contribute to its unique chemical behavior and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Control (Ampicillin) |
|---|---|---|
| Escherichia coli | 20 | Similar to Ampicillin (21 mm) |
| Staphylococcus aureus | 22 | Similar to Ampicillin (24 mm) |
| Pseudomonas aeruginosa | 19 | Slightly lower than Ampicillin (22 mm) |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Signal Transduction Modulation : It might interfere with signaling pathways that lead to inflammation and infection.
- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that it can scavenge ROS, thereby reducing oxidative stress in cells .
Study on Antimicrobial Efficacy
A study conducted by Foroughifar et al. (2022) assessed the antimicrobial efficacy of various derivatives of naphthylmethanol compounds, including this compound. The study found that this compound demonstrated superior activity against Pseudomonas aeruginosa, indicating its potential for development into a therapeutic agent for treating infections caused by resistant strains .
Study on Anti-inflammatory Effects
Another notable investigation focused on the anti-inflammatory properties of this compound. In vitro experiments revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cell lines, highlighting its potential role in managing chronic inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 2-Furyl-(6-methoxy-2-naphthyl)methanol, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling a furan derivative (e.g., 2-furyl lithium) with a substituted naphthyl aldehyde or ketone. For example, Grignard or organometallic reactions can be used to introduce the furyl moiety to 6-methoxy-2-naphthaldehyde. Post-synthesis, intermediates should be characterized via / NMR and HPLC-MS for purity assessment. Evidence from similar naphthyl methanol syntheses highlights the importance of protecting groups (e.g., methoxy) during coupling steps to prevent side reactions .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is preferred for reactions, while stability studies under varying pH and temperature are critical. For instance, analogous naphthyl methanol derivatives show sensitivity to light and oxidation, necessitating storage in inert atmospheres (argon) at -20°C. Analytical techniques like UV-Vis spectroscopy and accelerated stability testing (40°C/75% RH) can monitor degradation .
Q. What safety precautions are essential for laboratory handling of this compound?
- Methodological Answer : Based on safety data for structurally similar compounds (e.g., 1-(6-Methoxy-2-naphthyl)ethanol), acute toxicity (Category 4) and aquatic hazard (Category 4) classifications apply. Use fume hoods, nitrile gloves, and eye protection. Waste must be segregated and processed via certified facilities. Emergency protocols should reference H302 (harmful if swallowed) and H332 (harmful if inhaled) hazard codes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies between experimental NMR shifts (e.g., at δ 7.8–8.2 ppm for naphthyl protons) and DFT-calculated values may arise from solvent effects or conformational dynamics. Use temperature-dependent NMR and COSY/NOESY experiments to validate spatial arrangements. Refer to crystallographic data (e.g., single-crystal X-ray) for definitive structural confirmation, as demonstrated in related naphthyl derivatives .
Q. What experimental strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer : Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, catalyst loading). For example, coupling reactions may benefit from Pd-catalyzed cross-coupling (Suzuki-Miyaura) with optimized ligand systems (e.g., SPhos). Monitor reaction progress via TLC or in-situ IR. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) improves yield, as shown in analogous syntheses .
Q. How can bioactivity assays (e.g., anti-inflammatory or anticancer) be designed for this compound?
- Methodological Answer : Use cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with LPS-induced TNF-α/IL-6 suppression as endpoints. For anticancer screening, employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and validate mechanisms via flow cytometry (apoptosis) or Western blot (e.g., Bcl-2/Bax ratios). Dose-response curves (IC) and toxicity controls (e.g., HEK293 normal cells) are essential, as seen in studies of structurally related furyl-naphthyl hybrids .
Q. What computational methods predict metabolic pathways or environmental persistence?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation. For metabolism, employ docking simulations (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential oxidation sites. Molecular dynamics (MD) can assess binding stability in enzyme pockets. Cross-validate predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
